Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside

Description

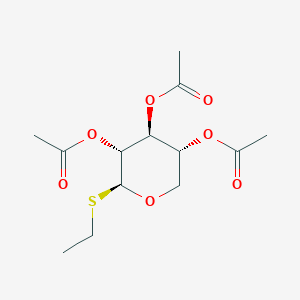

Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside (CAS: 2771-53-1) is a thioglycoside derivative of β-D-xylopyranose, featuring acetyl protecting groups at the C2, C3, and C4 hydroxyl positions and an ethylthio group at the anomeric carbon (C1). Its molecular formula is C₁₃H₂₀O₇S, with a molecular weight of 320.36 g/mol . The compound is characterized by a pyranose ring in the ⁴C₁ chair conformation, a common structural motif in hexopyranosides, as observed in its isobutyl analog (crystal structure data) . The acetyl groups enhance solubility in organic solvents and stabilize the molecule during synthetic modifications, making it a versatile intermediate in carbohydrate chemistry, particularly in glycosylation reactions .

Propriétés

Numéro CAS |

2771-53-1 |

|---|---|

Formule moléculaire |

C13H20O7S |

Poids moléculaire |

320.36 g/mol |

Nom IUPAC |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-ethylsulfanyloxan-3-yl] acetate |

InChI |

InChI=1S/C13H20O7S/c1-5-21-13-12(20-9(4)16)11(19-8(3)15)10(6-17-13)18-7(2)14/h10-13H,5-6H2,1-4H3/t10-,11+,12-,13+/m1/s1 |

Clé InChI |

OTSSLPCTZZILDD-XQHKEYJVSA-N |

SMILES isomérique |

CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CCSC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Challenges

- Catalyst : BF₃·Et₂O (1.5 equiv)

- Temperature : Room temperature to 40°C

- Solvent : Dichloromethane (DCM)

- Yield : ~35% for β-anomer

A major challenge is controlling anomeric selectivity. For example, Dahmen et al. reported that xylopyranosides often form α/β mixtures under classical conditions, necessitating chromatographic separation. The β-anomer predominates due to the stereoelectronic effects of the acetyl groups, which stabilize the transition state through pseudo-axial orientation of the thioethyl group.

Microwave-Assisted Synthesis Using Phosphotungstic Acid

Microwave irradiation has emerged as a high-efficiency alternative for thioglycoside synthesis. A 2023 study demonstrated that phosphotungstic acid (PTA) catalyzes the reaction between per-O-acetyl-D-xylopyranose and ethanethiol under microwave conditions.

Optimized Protocol

- Reactants :

- Per-O-acetyl-D-xylopyranose (300 mg)

- Ethanethiol (2.5 equiv)

- PTA (20 mol%)

- Conditions :

- Solvent: DCM (5–10 mL)

- Microwave: 300 W, 40°C, 30–120 min

- Workup :

- Neutralization with triethylamine

- Column chromatography (EtOAc/hexane)

- Yield : 71–85%

Microwave irradiation enhances reaction kinetics by uniformly heating the mixture, reducing side reactions such as acetyl group migration. PTA’s Brønsted acidity facilitates protonation of the anomeric oxygen, accelerating thiolate nucleophile formation.

Selective Deprotection and Thiolation Strategies

Stepwise Acetylation-Thiolation

A hybrid approach involves synthesizing per-O-acetyl-β-D-thioxylopyranose followed by selective deprotection. Sodium methoxide in methanol selectively removes the anomeric acetyl group at −25°C, yielding a reactive thiolate intermediate. Subsequent ethylation with iodoethane in DMF affords the target compound in 89% yield after purification.

Anomeric Control via Protecting Groups

The use of 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as a coupling reagent ensures β-selectivity. In a 2023 procedure, DMC activated the anomeric position of partially protected xylose, enabling ethanethiol conjugation with minimal α-anomer formation.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl groups can be selectively reduced to yield hydroxyl groups.

Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted xylopyranosides.

Applications De Recherche Scientifique

Cancer Treatment

Research indicates that Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside may have anticancer properties. It has been shown to alter the proteoglycan composition on cancer cell surfaces, which can enhance immune response against these cells. The compound reduces the quantity of proteoglycans on cancer cells, leading to a "stripping" effect that may improve the immune system's ability to target and destroy cancer cells . This mechanism suggests a potential role in cancer prevention and therapy.

Vascular Health

The compound has also been investigated for its effects on vascular diseases. Studies suggest that it can influence the synthesis of glycosaminoglycans like chondroitin sulfate at lower concentrations than conventional compounds. This property may contribute to the prevention and treatment of diseases associated with lipid deposition in blood vessels and vascular sclerosis .

Antimicrobial Properties

The compound exhibits antimicrobial activity against several pathogens. Its derivatives have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Mutagenicity Studies

Recent studies have also explored the mutagenic potential of related D-xylopyranosides. While some derivatives showed promising biological activities, it is essential to evaluate their safety profiles thoroughly before clinical applications .

Mécanisme D'action

The mechanism of action of ethyl 2,3,4-tri-o-acetyl-1-thio-beta-d-xylopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can participate in further biochemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of acetylated thioglycosides. Key structural analogs include:

Physicochemical Properties

- Lipophilicity: The ethylthio group in the target compound increases lipophilicity compared to its methoxy analog (LogP: ~0.89 vs. ~0.5) . Rhamnopyranoside derivatives (e.g., β-L-rhamnopyranoside) exhibit higher hydrophobicity due to the C6 methyl group .

- Stability :

Research Findings and Trends

- Conformational Analysis: X-ray crystallography of the isobutyl analog revealed a ⁴C₁ chair conformation with puckering parameters (Q = 0.582 Å, θ = 5.6°, φ = 334.7°), consistent with β-D-xylopyranosides . α-Anomers (e.g., α-L-rhamnopyranoside) adopt distinct ¹C₄ conformations, affecting their biochemical interactions .

- Thermal Stability: Acetylated thioglycosides decompose at ~250–300°C, with thermal stability influenced by the number of acetyl groups and anomeric substituents .

Activité Biologique

Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside is a glycoside with significant biological activity, particularly in antimicrobial and mutagenic contexts. This article provides a comprehensive overview of its synthesis, biological properties, and implications for further research.

Synthesis and Structural Characteristics

Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside is synthesized through a series of chemical reactions that involve the acetylation of the hydroxyl groups on the xylopyranoside backbone. The compound's structure can be characterized by the following molecular formula:

- Molecular Formula : C₁₃H₂₀O₇S

- Molecular Weight : 320.36 g/mol

- Chemical Purity : Minimum 98% [1H-NMR] .

The compound exhibits a β-anomeric configuration, confirmed through NMR spectroscopy, which indicates its potential interactions at the cellular level.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside against various pathogens. The compound has shown effectiveness against both fungi and bacteria:

-

Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

-

Fungal Strains :

- Candida albicans

- Candida glabrata

The Minimum Inhibitory Concentration (MIC) values for these microorganisms indicate that the compound possesses significant antimicrobial activity. For instance, certain derivatives of xylopyranosides demonstrated two to four times higher activity against methicillin-resistant strains compared to their methicillin-sensitive counterparts .

Table 1: Antimicrobial Activity of Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Candida albicans | 8 | High |

| Candida glabrata | 16 | Moderate |

Mutagenic Activity

The mutagenic potential of ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside was assessed using the Ames test. This test evaluates the mutagenicity of compounds by measuring their ability to induce mutations in specific strains of Salmonella typhimurium. The results indicated that none of the tested compounds exhibited mutagenic activity at concentrations that produced a dose-response relationship .

Table 2: Ames Test Results for Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside

| Compound | Mutagenicity (MI) | Observations |

|---|---|---|

| Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside | <2 | No mutagenic activity detected |

The biological activity of ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside appears to involve passive diffusion across cell membranes due to its hydrophobic characteristics imparted by the acetyl groups. This mechanism allows for effective interaction with cellular targets and contributes to its antimicrobial properties .

Case Studies

Several case studies have demonstrated the efficacy of ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside in clinical settings:

- Clinical Isolate Testing : A study involving clinical isolates from skin infections showed that derivatives of this compound maintained significant antibacterial activity against resistant strains.

- Agricultural Applications : Research has also explored its potential in agricultural settings as a biopesticide due to its antifungal properties against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.